molecular formula C8H10N2O4S B6342689 1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione CAS No. 461668-65-5

1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione

Cat. No.: B6342689
CAS No.: 461668-65-5
M. Wt: 230.24 g/mol
InChI Key: NPGSCJYWEXRACX-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione is a chemical compound known for its significant role in medicinal chemistry. It is a nucleoside analog, which means it mimics the structure of natural nucleosides and can interfere with biological processes involving nucleic acids. This compound has been extensively studied for its potential therapeutic applications, particularly in antiviral treatments.

Preparation Methods

The synthesis of 1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione involves several steps. One common synthetic route includes the following steps:

    Formation of the oxathiolane ring: This step involves the reaction of a suitable diol with a thiol to form the oxathiolane ring.

    Attachment of the pyrimidine base: The oxathiolane intermediate is then reacted with a pyrimidine derivative under specific conditions to attach the pyrimidine base to the oxathiolane ring.

Industrial production methods often involve optimization of these steps to increase yield and purity, using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with nucleic acids and proteins, providing insights into fundamental biological processes.

    Medicine: It has shown potential as an antiviral agent, particularly against viruses like HIV and hepatitis B. Its ability to inhibit viral replication makes it a promising candidate for drug development.

    Industry: The compound is used in the development of diagnostic tools and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione involves its incorporation into viral DNA or RNA during replication. This incorporation leads to chain termination, effectively halting the replication process. The compound targets viral polymerases, which are enzymes responsible for synthesizing viral nucleic acids. By inhibiting these polymerases, the compound prevents the virus from multiplying and spreading.

Comparison with Similar Compounds

1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:

    2’,3’-dideoxyinosine: Another nucleoside analog used in antiviral therapy.

    2’,3’-dideoxycytidine: Known for its role in treating HIV infections.

    Lamivudine: A widely used antiviral agent with a similar mechanism of action.

These compounds share structural similarities but differ in their specific targets, efficacy, and side effect profiles. The unique oxathiolane ring in this compound contributes to its distinct pharmacological properties.

Properties

IUPAC Name

1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c11-3-7-14-4-6(15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGSCJYWEXRACX-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(O1)CO)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](S[C@@H](O1)CO)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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